molecular formula C25H36O4 B1265153 Aplysinoplide A

Aplysinoplide A

Cat. No. B1265153
M. Wt: 400.5 g/mol
InChI Key: IXZLFRIHNOJYGA-QGBXNASSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplysinoplide A is a sesterterpenoid isolated from the marine sponge Aplysinopsis digitata that exhibits cytotoxicity against P388 mouse leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is a sesterterpenoid, a butenolide, a primary alcohol and a secondary alcohol.

Scientific Research Applications

Anticancer Properties

Aplysinoplide A, a natural brominate compound from marine organisms, demonstrates significant anti-cancer activity. For instance, studies have found that Aplysin enhances the sensitivity of glioma cells to temozolomide (TMZ), a common chemotherapeutic agent, by increasing the level of miR-181, a tumor suppressor, thereby potentiating TMZ's effect against drug-resistant glioma cell lines (Gong et al., 2014). Furthermore, Aplysin has been shown to suppress breast cancer by inhibiting the PI3K/AKT/FOXO3a signaling pathway, indicating its potential as a chemoprevention drug for breast cancer patients (Zhang et al., 2017).

Enhancing TRAIL Sensitivity in Cancer Cells

Aplysin can restore the sensitivity of cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), a tumor-selective apoptosis inducer. It enhances TRAIL's tumor-suppressing capacity and potentiates TRAIL-induced apoptosis. This effect is partly due to Aplysin's downregulation of survivin, a critical pro-survival protein, and its activation of the p38 MAPK pathway, which influences survivin expression (Liu et al., 2014).

Protective Effects on Intestinal Barriers and Gut Microbial Composition

Aplysin has shown protective effects against spontaneous pancreatic necrosis and inflammatory responses in NOD mice, primarily through stabilizing intestinal barriers and regulating gut microbial composition. It effectively reduces serum endotoxin levels and downregulates expressions of various inflammatory molecules, highlighting its potential in addressing gastrointestinal issues related to inflammation and microbial imbalance (Liu et al., 2020).

Alcohol-Induced Liver Injury Prevention

Aplysin also offers protective effects against alcohol-induced liver injury. It alleviates oxidative damage and modulates the expression of endogenous apoptosis-related genes. This indicates its potential as a natural source for preventing alcoholic liver damage and suggests its broader application in liver health maintenance (Ge et al., 2018).

properties

Product Name

Aplysinoplide A

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

2-hydroxy-3-[(1E,3E,7E)-4-(hydroxymethyl)-8-methyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-1,3,7-trienyl]-2H-furan-5-one

InChI

InChI=1S/C25H36O4/c1-18(13-14-22-19(2)9-7-15-25(22,3)4)8-5-10-20(17-26)11-6-12-21-16-23(27)29-24(21)28/h6,8,11-12,16,24,26,28H,5,7,9-10,13-15,17H2,1-4H3/b12-6+,18-8+,20-11+

InChI Key

IXZLFRIHNOJYGA-QGBXNASSSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C\C=C\C2=CC(=O)OC2O)/CO)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CC=CC2=CC(=O)OC2O)CO)C

synonyms

aplysinoplide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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